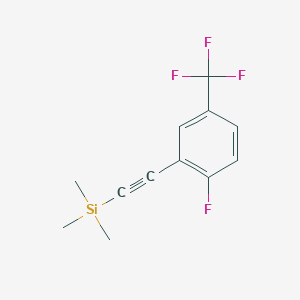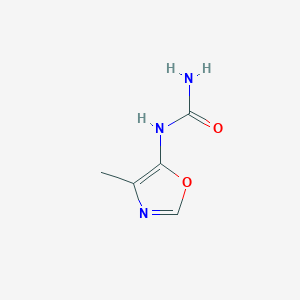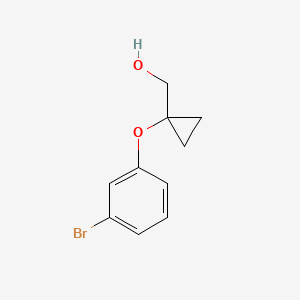
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane: is an organosilicon compound that features a phenyl ring substituted with fluoro and trifluoromethyl groups, an ethynyl linkage, and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane typically involves the coupling of a fluoro-substituted phenylacetylene with trimethylsilylacetylene. The reaction is often catalyzed by palladium complexes under an inert atmosphere to prevent oxidation. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trimethylsilane group can be removed under specific conditions, allowing the ethynyl group to participate in further coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups at the fluoro or trifluoromethyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its fluorinated groups can improve the metabolic stability and bioavailability of these molecules.
Industry: The compound finds applications in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials in harsh environments.
Wirkmechanismus
The mechanism by which ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluoro and trifluoromethyl groups can interact with biological targets, such as enzymes and receptors, altering their activity. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes. The trimethylsilane group can be removed under specific conditions, allowing the compound to undergo further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenol
Comparison: While these compounds share the fluoro and trifluoromethyl substitutions on the phenyl ring, they differ in their functional groups. For example, the isocyanate and isothiocyanate derivatives are more reactive and can form ureas and thioureas, respectively. The phenol derivative has a hydroxyl group, making it more suitable for hydrogen bonding and different types of chemical reactions. ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is unique due to its ethynyl and trimethylsilane groups, which provide distinct reactivity and applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C12H12F4Si |
|---|---|
Molekulargewicht |
260.30 g/mol |
IUPAC-Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H12F4Si/c1-17(2,3)7-6-9-8-10(12(14,15)16)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI-Schlüssel |
VVFWPBUIEABWJO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)

![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)


![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)



![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)


![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
